molecular formula C11H7IN2O B13664764 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine CAS No. 61982-64-7

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B13664764
CAS No.: 61982-64-7
M. Wt: 310.09 g/mol
InChI Key: DEPVQIDIPJOULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and an iodine atom at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the furan and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[1,2-a]pyridine core, which can then be functionalized with furan and iodine groups using various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Functional Group Tolerance

The presence of a furan-2-yl substituent at C2 and iodine at C6 introduces electronic and steric considerations. Iodination at C6 is compatible with electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, cyano) . The furan moiety, being electron-rich, may enhance regioselectivity by directing electrophilic substitution to the C6 position.

Reaction Mechanism

While specific mechanistic studies for C6 iodination are lacking, analogous C3 iodination involves:

  • Oxidative activation : TBHP generates oxidizing radicals.

  • Ring activation : The imidazo[1,2-a]pyridine core undergoes H-abstraction, forming a radical intermediate.

  • Iodine incorporation : I₂ serves as both the iodine source and electrophile.

Limitations and Challenges

  • Regioselectivity : C6 iodination may require precise control to avoid competing C3 substitution, which is more common in reported methods .

  • Stability : The furan ring may undergo degradation under harsh oxidative conditions, necessitating careful optimization.

Biological and Material Implications

Iodination at C6 enhances biological activity, as seen in studies on Rab11A prenylation inhibition . The iodine atom’s polarizability and electron-withdrawing effects modulate interactions with biological targets, making it a valuable functional group for drug discovery .

Scientific Research Applications

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits . The furan and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the iodine substituent but shares the core structure.

    6-Iodoimidazo[1,2-a]pyridine: Lacks the furan substituent but has the iodine atom at the same position.

    2-(Furan-2-yl)-6-bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the furan and iodine substituents, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for further functionalization through substitution reactions, while the furan ring contributes to its electronic properties and potential interactions with biological targets .

Biological Activity

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a furan moiety and an iodine substituent, which may enhance its pharmacological properties. Research into its biological activity includes investigations into its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H7IN2O\text{C}_{11}\text{H}_{7}\text{I}\text{N}_{2}\text{O}

This compound's unique structure allows for various interactions with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. A study highlighted the efficacy of related compounds against various cancer cell lines, demonstrating IC50 values in the nanomolar range for some derivatives. The presence of the furan group may enhance the interaction with cellular targets involved in cancer progression.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-70.045
This compoundHCT1160.065
This compoundHepG20.090

Antimicrobial Activity

Imidazo[1,2-a]pyridines have shown promising antimicrobial activity. Studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The following factors are crucial:

  • Substituents : The presence of electron-withdrawing groups (like iodine) enhances activity by stabilizing the transition state during enzyme interactions.
  • Furan Moiety : This group contributes to increased lipophilicity and potential π-stacking interactions with biological targets.

Case Study 1: Evaluation of Anticancer Properties

A recent study evaluated the anticancer properties of several imidazo[1,2-a]pyridine derivatives in vitro using MCF-7 and HCT116 cell lines. The study found that compounds with a furan substituent exhibited superior cytotoxicity compared to those without it. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridines against resistant strains of bacteria. The results indicated that compounds containing a furan ring displayed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine?

The synthesis typically involves multi-step pathways, including bromination, condensation, and coupling reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized via bromination of 2-acetylfuran using N-bromosuccinimide, followed by condensation with 6-aminonicotinonitrile and Suzuki coupling with aryl boronic acids . A one-pot method using calcium carbide as an alkyne source has also been reported for analogous compounds, yielding 81% isolated product with confirmed structure via 1^1H and 13^13C NMR . For iodinated derivatives, iodination at the 6-position is achieved using iodine monochloride or similar halogenating agents under controlled conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization includes:

  • 1^1H NMR : Peaks for furan protons (δ ~6.4–7.5 ppm), imidazo[1,2-a]pyridine aromatic protons (δ ~7.0–8.3 ppm), and iodine-induced deshielding effects .
  • 13^13C NMR : Distinct signals for the carbonyl group (if present), iodinated carbon (δ ~90–100 ppm), and furan/imine carbons .
  • HRMS : Accurate mass determination (e.g., [M+H]+^+ expected for C11_{11}H8_8IN2_2O: 297.9702) .
  • X-ray crystallography : Resolves structural ambiguities, such as iodine positioning and planarity of the fused heterocycle .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits high affinity for beta-amyloid (Aβ) aggregates, with a binding affinity (KiK_i) of 15 nM, making it a candidate for Alzheimer’s disease imaging. In vitro autoradiography using 125^{125}I-labeled analogs showed selective binding to Aβ plaques in transgenic mouse brains, comparable to thioflavin-S staining . It also displays rapid brain uptake and washout in mice, suggesting low nonspecific binding for SPECT imaging .

Advanced Research Questions

Q. How do structural modifications influence binding affinity to Aβ aggregates?

  • Iodine substitution : The 6-iodo group enhances hydrophobic interactions with Aβ fibrils, as shown by competitive binding assays against 125^{125}I-TZDM (Ki=15K_i = 15 nM vs. 10 nM for bromo analogs) .
  • Furan vs. phenyl rings : The furan moiety improves solubility and reduces steric hindrance compared to bulkier aryl groups, as evidenced by comparative molecular docking studies .
  • Amino acid prodrugs : Modifications like acetamide derivatives (e.g., 2-(4-amidinophenyl)-furan analogs) enhance blood-brain barrier penetration but require in vivo validation .

Q. What in vivo pharmacokinetic and efficacy studies have been conducted?

  • Biodistribution : Intravenous administration in mice showed peak brain uptake at 2–5 minutes (1.5–2.0% ID/g), with rapid clearance (t1/2_{1/2} ~30 minutes), ideal for minimizing background noise in imaging .
  • Toxicity : No acute toxicity observed at doses ≤10 mg/kg, though chronic exposure studies are pending .
  • Comparative studies : The compound’s brain uptake outperformed non-iodinated analogs but was less stable than 18^{18}F-labeled PET tracers, highlighting trade-offs between SPECT and PET compatibility .

Q. How does this compound compare to other imidazo[1,2-a]pyridine derivatives in drug discovery?

  • Selectivity : Unlike Zolpidem (a GABAA_A agonist), this compound lacks affinity for neurotransmitter receptors, making it specific for Aβ .
  • Antiprotozoal activity : Diamidine derivatives of related imidazo[1,2-a]pyridines show IC50_{50} values <10 nM against Trypanosoma brucei and Plasmodium falciparum, suggesting scaffold versatility .
  • Thermodynamic solubility : The iodine atom reduces aqueous solubility (logP ~2.8) compared to non-halogenated analogs (logP ~1.5), necessitating formulation optimization for clinical use .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS : Requires stable isotope-labeled internal standards (e.g., 13^{13}C6_6-analogs) to account for matrix effects.
  • Limit of detection : Achievable at 0.1 ng/mL in plasma using solid-phase extraction and MRM transitions (m/z 298→171) .
  • Radiolabeling stability : 123^{123}I-labeled analogs show <5% deiodination over 24 hours in serum, confirming suitability for imaging .

Q. Methodological Recommendations

  • Synthetic optimization : Use Pd(dppf)Cl2_2 for Suzuki couplings to improve yields (>80%) .
  • Binding assays : Pre-incubate Aβ aggregates with thioflavin-S to validate target engagement .
  • In vivo imaging : Pair SPECT with MRI for co-registration of Aβ plaque distribution .

Properties

CAS No.

61982-64-7

Molecular Formula

C11H7IN2O

Molecular Weight

310.09 g/mol

IUPAC Name

2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7IN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H

InChI Key

DEPVQIDIPJOULS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.